(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Catalog No.
S12200085
CAS No.
M.F
C10H8FNO3
M. Wt
209.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carb...

Product Name

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

IUPAC Name

(5R)-5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)/t9-/m1/s1

InChI Key

POWGXLBSYQIZOC-SECBINFHSA-N

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC=C(C=C2)F

Isomeric SMILES

C1[C@@H](ON=C1C(=O)O)C2=CC=C(C=C2)F

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a member of the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen atom and one oxygen atom. The compound's molecular formula is C10H8FNO3C_{10}H_{8}FNO_{3}, and it has a molecular weight of approximately 209.17 g/mol. The presence of the 4-fluorophenyl substituent enhances its chemical properties, potentially influencing its reactivity and biological activity.

The chemical reactivity of (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid includes several types of reactions:

  • Oxidation: The compound can undergo oxidation to yield corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into various reduced forms, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization of the compound.

Isoxazole derivatives, including (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, have been studied for their potential biological activities. Research suggests that these compounds may exhibit:

  • Antimicrobial Properties: Some isoxazole derivatives have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Effects: Certain compounds in this class may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
  • Anticancer Activity: Preliminary studies indicate that isoxazole derivatives could influence cancer cell proliferation and apoptosis.

The synthesis of (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of 4-Fluorobenzaldoxime: Reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride.
  • Cyclization: The resulting oxime is cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired isoxazole derivative.

Industrial production may utilize batch or continuous flow processes, optimizing conditions for yield and purity.

(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has diverse applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or inflammatory conditions.
  • Chemical Research: As a versatile intermediate, it can be used to synthesize other complex molecules in organic chemistry.
  • Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid focus on its effects on biological systems. These studies assess:

  • Binding Affinity: Evaluation of how well the compound interacts with specific enzymes or receptors.
  • Mechanism of Action: Understanding how the fluorophenyl group influences the compound's binding and activity through hydrogen bonding and hydrophobic interactions.
  • Physiological Effects: Investigating its impact on plant physiology or cellular pathways in animal models.

Several compounds share structural similarities with (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-Fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acidC11H10FNO3C_{11}H_{10}FNO_{3}Contains a methyl group at position 5
3-(3-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acidC10H8FNO3C_{10}H_{8}FNO_{3}Features a different fluorinated phenyl ring
(R)-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acidC10H7ClFNO3C_{10}H_{7}ClFNO_{3}Incorporates both chloro and fluoro substituents on the phenyl ring

The uniqueness of (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid lies in its specific combination of structural features that may impart distinct chemical reactivity and biological activity compared to its analogs .

Microwave-Assisted Synthesis of (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid Derivatives

Microwave irradiation has revolutionized the synthesis of isoxazoline derivatives by drastically reducing reaction times and improving yields. A landmark study demonstrated the use of basic alumina as a solid support under solvent-free conditions to synthesize 3,5-diaryl-Δ²-isoxazolines. By adsorbing α,β-unsaturated ketones and hydroxylamine hydrochloride onto basic alumina and irradiating at 300 W for 5–8 minutes, yields of 78–88% were achieved—a significant improvement over classical reflux methods requiring 8–15 hours. The microwave approach minimizes solvent use and enhances energy efficiency, aligning with green chemistry principles.

Key advantages of microwave-assisted synthesis include:

  • Time efficiency: Reactions conclude in minutes rather than hours.
  • Yield enhancement: Higher purity products due to reduced side reactions.
  • Scalability: Adaptable to both batch and continuous-flow processes.

For example, the synthesis of (R)-5-(4-fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid derivatives via microwave methods typically involves cyclocondensation of fluorophenyl-substituted enones with hydroxylamine derivatives under controlled dielectric heating.

Stereoselective Synthesis Approaches for 4,5-Dihydroisoxazole Scaffolds

Stereoselectivity is paramount in accessing the (R)-configuration of the target compound. FeCl₃-catalyzed cascade reactions offer a robust pathway, as demonstrated in the reaction of 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride. This method achieves poly-substituted 4,5-dihydroisoxazoles with excellent stereocontrol, leveraging the Lewis acid’s ability to stabilize transition states. Under ethanol reflux with 10 mol% FeCl₃, the reaction proceeds via nucleophilic addition and subsequent cyclization, yielding the dihydroisoxazole core in >80% yield.

Alternative strategies employ Cu(II)-bisoxazoline catalysts for asymmetric cycloadditions. For instance, silyl nitronates react with acryloyl oxazolidinones under Cu(II) catalysis to form 2-isoxazolines with up to 95% enantiomeric excess (ee). This method’s versatility is highlighted in the synthesis of tert-butyl (3S,5R)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a statin precursor.

Comparative Analysis of Stereoselective Methods

MethodCatalystYield (%)ee (%)Reaction Time
FeCl₃-catalyzed cascadeFeCl₃80–85N/A6–8 hours
Cu(II)-bisoxazolineCu(OTf)₂9580–958–12 hours
RuCl₃-mediated oxidationRuCl₃·xH₂O70–7590–9524–48 hours

Catalytic Asymmetric Synthesis of Chiral Isoxazoline Carboxylic Acids

Asymmetric synthesis of the isoxazoline skeleton has been achieved through innovative oxidation strategies. A RuCl₃-mediated cleavage of hydroxylaminoalkyl furans generates α,β-unsaturated ketones, which cyclize to form isoxazolines with high enantiopurity. This method, starting from 2-methylfuran and (S)-epichlorohydrin, delivers the (R)-configured product via kinetic resolution, achieving 90–95% ee.

Another breakthrough involves biocatalytic asymmetric ring-opening of dihydroisoxazoles using engineered enzymes. While primarily applied to β-hydroxy nitriles, this approach can be extended to carboxylic acids via hydrolysis. For example, Candida antarctica lipase B (CAL-B) catalyzes the desymmetrization of meso-dihydroisoxazoles, affording chiral β-hydroxy carboxylic acids in >90% ee.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

209.04882128 g/mol

Monoisotopic Mass

209.04882128 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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